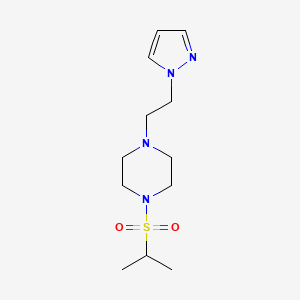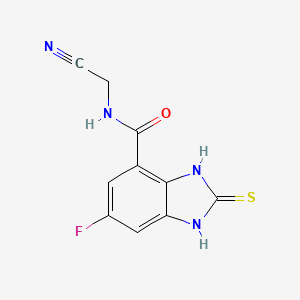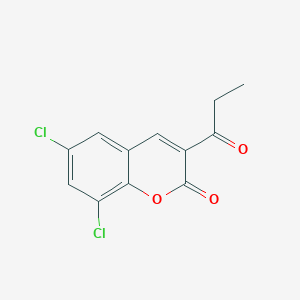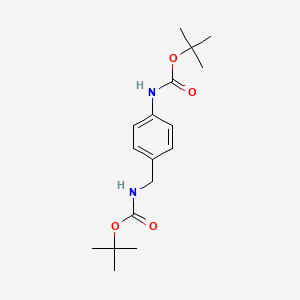
tert-Butyl (4-N-boc-aminobenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-N-boc-aminobenzyl)carbamate: is a chemical compound with the molecular formula C16H24N2O4. It is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group and a Boc (tert-butoxycarbonyl) group attached to an aminobenzyl moiety. This compound is particularly valued for its stability under various reaction conditions and its ease of removal when protection is no longer needed.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-N-boc-aminobenzyl)carbamate typically involves the reaction of 4-aminobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-aminobenzylamine+Boc2O→tert-Butyl (4-N-boc-aminobenzyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-N-boc-aminobenzyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.
Reduction Reactions: The compound can be reduced to yield the corresponding amine.
Oxidation Reactions: It can undergo oxidation to form different functional groups depending on the reagents used.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine.
Reduced Products: Reduction yields the corresponding amine or alcohol, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: tert-Butyl (4-N-boc-aminobenzyl)carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial.
Biology: In biological research, this compound is used to protect amine groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amine groups.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates, where protection of amine groups is necessary to prevent unwanted side reactions during drug synthesis.
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and advanced materials, where selective protection and deprotection of functional groups are required.
Mechanism of Action
The primary mechanism of action for tert-Butyl (4-N-boc-aminobenzyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group provides steric hindrance, preventing the amine from participating in unwanted reactions. The protected amine can then be selectively deprotected under acidic conditions, allowing for controlled functionalization of the molecule.
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-1,4-butanediamine
- Benzyl carbamate
- tert-Butyl carbazate
Uniqueness: tert-Butyl (4-N-boc-aminobenzyl)carbamate is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the aminobenzyl moiety. This combination allows for selective protection and deprotection of amine groups, making it highly valuable in complex organic synthesis and pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-7-9-13(10-8-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMAAGCUISTRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
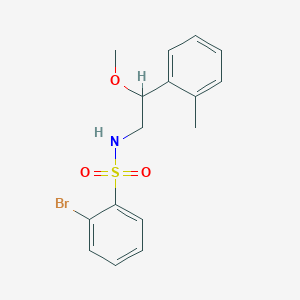
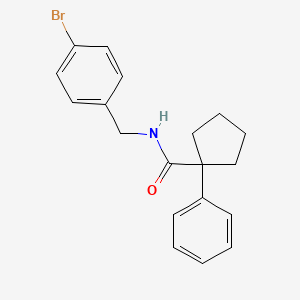
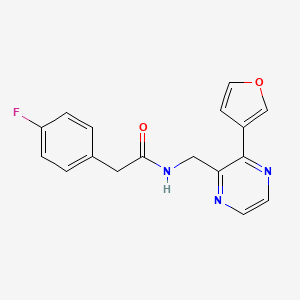

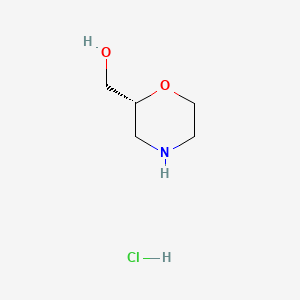
![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)


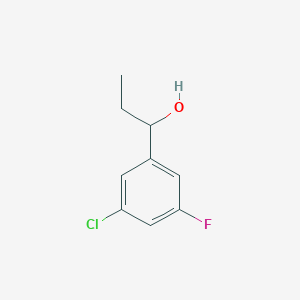
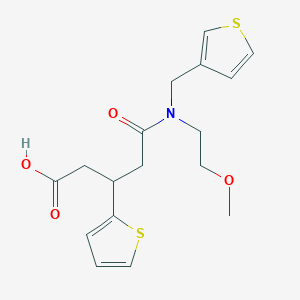
![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)
